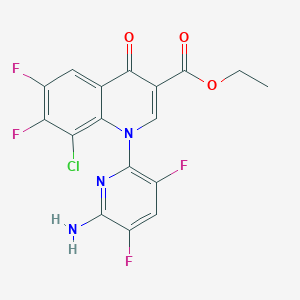
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C17H10ClF4N3O3 and its molecular weight is 415.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, known for its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H10ClF4N3O3 and a molecular weight of 415.73 g/mol. Its structure features a pyridine ring with amino and difluoro substitutions, alongside a chloro-substituted quinoline moiety. These structural attributes enhance its interaction with biological targets, particularly enzymes involved in DNA replication.
Antimicrobial Activity
Quinolone derivatives are primarily recognized for their antimicrobial properties , particularly against bacterial infections. This compound has demonstrated promising antibacterial activity in preliminary studies. It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
Comparison of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Ciprofloxacin | Fluoroquinolone structure | Broad-spectrum antibacterial |
| Levofloxacin | Stereoisomer of ciprofloxacin | Effective against respiratory infections |
| Moxifloxacin | Additional methoxy group | Enhanced activity against anaerobes |
| Ethyl Compound | Multiple fluorine atoms and amino group | Potentially unique pharmacokinetic properties |
The mechanism by which this compound exerts its biological effects involves binding to the active sites of bacterial enzymes. This binding inhibits their activity, thereby preventing the synthesis of essential proteins required for bacterial growth and replication.
Research Findings
Recent studies have focused on characterizing the biological activity of this compound:
- Antibacterial Studies : In vitro tests have shown that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Research suggests that compounds with similar structures may also exhibit anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations into the anticancer properties of quinolone derivatives suggest that this compound may inhibit tumor cell proliferation through similar mechanisms.
Case Studies
A few notable case studies highlight the efficacy of this compound:
- Study on Bacterial Resistance : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it maintained activity where other antibiotics failed.
- Synergistic Effects : Research demonstrated that combining this compound with other antibiotics enhanced its antibacterial efficacy, suggesting a potential strategy for overcoming resistance.
- Toxicity Assessment : Toxicological studies showed minimal cytotoxicity in mammalian cell lines at therapeutic concentrations, supporting its safety profile for further development.
Eigenschaften
IUPAC Name |
ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF4N3O3/c1-2-28-17(27)7-5-25(16-10(21)4-9(20)15(23)24-16)13-6(14(7)26)3-8(19)12(22)11(13)18/h3-5H,2H2,1H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOVOVLIAOJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)Cl)C3=C(C=C(C(=N3)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















